An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of N-Methylformamide
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of N-Methylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylformamide (NMF), a secondary amide with the chemical formula HCONHCH₃, is a versatile organic compound with significant applications as a specialized solvent and a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its high polarity and excellent solvency for a wide range of organic and inorganic substances make it a valuable medium for various chemical transformations.[3] This technical guide provides a comprehensive overview of the principal synthetic routes to N-Methylformamide, detailing the reaction mechanisms, experimental protocols, and quantitative data associated with each method. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of NMF's chemistry for its effective utilization and process optimization.
Introduction
N-Methylformamide (NMF) is a colorless, nearly odorless liquid at room temperature.[1] Structurally, it is a derivative of formamide (B127407) with a methyl group replacing one of the amino hydrogens.[3] This substitution imparts specific physical and chemical properties, such as a high boiling point (198-199 °C) and miscibility with water and many organic solvents.[1][3] The industrial production and laboratory synthesis of NMF are primarily achieved through three main routes: the reaction of methylamine (B109427) with a formic acid derivative (such as methyl formate), the direct reaction of methylamine with formic acid, and the carbonylation of methylamine.[3][4][5] The choice of synthetic pathway often depends on factors such as scale, cost of starting materials, and desired purity. This guide will delve into the core aspects of these synthetic methods, providing detailed experimental procedures and a mechanistic understanding of the underlying chemical transformations.
Synthesis of N-Methylformamide
The following sections outline the most common and industrially relevant methods for the synthesis of N-Methylformamide.
Reaction of Methylamine with Methyl Formate (B1220265)
This is one of the most widely used methods for the preparation of NMF, involving the aminolysis of an ester.[1][6] The reaction is typically straightforward and produces methanol (B129727) as the primary byproduct, which can be removed by distillation to drive the reaction to completion.[3]
Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of methyl formate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻), which subsequently abstracts a proton from the positively charged nitrogen to yield N-Methylformamide and methanol.
Protocol 1: Laboratory Scale Synthesis [7]
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Materials:
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Sodium metal (1.38 g, 60 mmol)
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Anhydrous methanol (100 mL)
-
Methyl formate (3.7 mL, 60 mmol)
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Methylammonium (B1206745) chloride (4.00 g, 59 mmol)
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Magnesium sulfate (B86663) (MgSO₄)
-
Celite
-
-
Procedure:
-
Dissolve sodium metal in anhydrous methanol under gentle reflux to prepare a solution of sodium methoxide.
-
Cool the solution in an ice bath.
-
Add methyl formate, followed by methylammonium chloride, to the cooled solution.
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Stir the resulting solution overnight at room temperature.
-
Filter the suspension over Celite.
-
Carefully concentrate the filtrate in vacuo (30°C, 20 mmHg).
-
Take up the residue in dichloromethane and filter to remove precipitated salts.
-
Dry the filtrate with MgSO₄, filter again, and carefully evaporate the solvent in vacuo.
-
-
Yield: 3.49 g (99%) of N-Methylformamide.[7]
Protocol 2: Industrial Continuous Process [8]
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Process Overview: This method involves the catalytic dehydrogenation of methanol to produce methyl formate, which then reacts with anhydrous methylamine in a continuous process.
-
Step 1: Methyl Formate Synthesis
-
Methanol is vaporized, superheated, and passed through a dehydrogenation reactor.
-
Catalyst: Composite catalyst containing copper oxide, zinc oxide, and aluminum oxide.[8]
-
Reaction Conditions: Temperature: 150-350°C, Pressure: 0-0.2 MPa.[8]
-
The reaction product is cooled and purified by distillation to obtain methyl formate (purity ≥ 97%). Unconverted methanol is recycled.[8]
-
-
Step 2: N-Methylformamide Synthesis
-
The purified methyl formate is fed into an amination reactor with anhydrous methylamine.
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Reaction Conditions: Temperature: 20-60°C, Pressure: 0.1-0.6 MPa.[8]
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Reactant Ratio: Methyl formate:Methylamine = 1.02-1.15:1.[8]
-
The product mixture is separated by distillation. Excess methyl formate and methylamine are recycled.
-
-
Purity: >99.5%.[8]
Reaction of Methylamine with Formic Acid
The direct reaction between methylamine and formic acid is another common route to NMF. This is an acid-base reaction followed by a dehydration step. To drive the equilibrium towards the product, the water formed during the reaction needs to be removed, often by azeotropic distillation.[3][9]
Reaction: CH₃NH₂ + HCOOH ⇌ HCONHCH₃ + H₂O
Reaction Mechanism: The reaction begins with an acid-base reaction between methylamine (a base) and formic acid to form methylammonium formate. Upon heating, the formate anion acts as a nucleophile, attacking the protonated amine. However, a more likely pathway involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid to form a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to yield the amide.
-
Materials:
-
Amine (e.g., benzylamine (B48309) as a model, 1 g)
-
Aqueous 85% formic acid (1.0-1.2 equivalents)
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
-
Procedure:
-
Combine the amine, aqueous formic acid, and toluene in the round-bottom flask.
-
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove the water.
-
Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC until the starting amine is consumed.
-
After the reaction is complete, evaporate the toluene to obtain the crude N-formyl compound.
-
-
Yield: Generally excellent yields are obtained with this method.[9]
Carbonylation of Methylamine
The direct carbonylation of methylamine is an industrially important method that utilizes carbon monoxide as the formylating agent. This process is typically carried out under high pressure and temperature in the presence of a catalyst.
Reaction: CH₃NH₂ + CO → HCONHCH₃
Reaction Mechanism: The mechanism of the base-catalyzed carbonylation of amines is believed to involve the activation of the amine by the base to form an amide anion. This anion then acts as a nucleophile, attacking the carbon monoxide molecule. The resulting intermediate is then protonated to yield the N-formamide.
-
Reactants:
-
A mixture of monomethylamine (69.62% by mass), methanol (29.87% by mass), and sodium methoxide (0.5% by mass) is supplied to the reactor at a rate of 87.05 kg/h .
-
Carbon monoxide (99.5% content) is supplied at a rate of 56.5 kg/h .
-
-
Reaction Conditions:
-
Temperature: 90°C
-
Pressure: 2.53 MPa
-
-
Product Stream:
-
A mixture containing 80.5% (by mass) of N-Methylformamide is withdrawn at a rate of 140.75 kg per hour.
-
-
Yield: The yield of N-Methylformamide is 113.4 kg per hour.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic methods discussed.
Table 1: Synthesis via Methylamine and Methyl Formate
| Parameter | Laboratory Scale[7] | Industrial Scale[8] |
| Reactants | Methylamine (from methylammonium chloride), Methyl formate | Anhydrous methylamine, Methyl formate |
| Catalyst/Reagent | Sodium methoxide | None specified for amination |
| Temperature | Room Temperature | 20-60°C |
| Pressure | Atmospheric | 0.1-0.6 MPa |
| Reaction Time | Overnight | Continuous |
| Yield | 99% | >99% selectivity |
| Purity | Not specified, purified by extraction and evaporation | >99.5% |
Table 2: Synthesis via Methylamine and Formic Acid
| Parameter | Laboratory Scale[9] |
| Reactants | Amine, 85% Formic Acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-9 hours |
| Key Feature | Azeotropic removal of water with Dean-Stark trap |
| Yield | Excellent |
Table 3: Synthesis via Carbonylation of Methylamine
| Parameter | Industrial Scale[4] |
| Reactants | Methylamine, Carbon Monoxide |
| Catalyst/Reagent | Sodium methoxide in methanol |
| Temperature | 90°C |
| Pressure | 2.53 MPa |
| Yield | High throughput (113.4 kg/h ) |
Spectroscopic Data
The identity and purity of synthesized N-Methylformamide can be confirmed using standard spectroscopic techniques.
Table 4: Spectroscopic Data for N-Methylformamide
| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR (in CDCl₃)[2] | ~8.16, ~8.03 (rotamers) | -CHO (formyl proton) |
| ~7.4 | -NH (amide proton) | |
| ~2.94, ~2.82 (rotamers) | -CH₃ (methyl protons) | |
| ¹³C NMR (in CDCl₃)[1][10] | ~165, ~161.5 (rotamers) | C=O (carbonyl carbon) |
| ~27.3, ~24 (rotamers) | -CH₃ (methyl carbon) | |
| IR Spectroscopy [11] | ~3300 | N-H stretch |
| ~2950 | C-H stretch (methyl) | |
| ~1670 | C=O stretch (amide I band) |
Note on NMR Spectra: Due to restricted rotation around the C-N amide bond, N-Methylformamide exists as a mixture of cis and trans rotamers at room temperature, leading to the observation of separate signals for each rotamer in the NMR spectra.[12]
Conclusion
The synthesis of N-Methylformamide can be achieved through several efficient and scalable methods. The choice of a particular synthetic route depends on the desired scale of production, cost considerations, and available equipment. The reaction of methylamine with methyl formate is a common and high-yielding laboratory and industrial method. The direct reaction with formic acid offers a straightforward approach, particularly when coupled with azeotropic water removal. For large-scale industrial production, the catalytic carbonylation of methylamine presents a highly efficient process. A thorough understanding of the reaction mechanisms and experimental parameters detailed in this guide is crucial for the successful synthesis and application of N-Methylformamide in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.
References
- 1. N-Methylformamide(123-39-7) 13C NMR spectrum [chemicalbook.com]
- 2. N-Methylformamide(123-39-7) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Methylformamide - Wikipedia [en.wikipedia.org]
- 7. Structure of N-Methyl Formamide [glaserr.missouri.edu]
- 8. guidechem.com [guidechem.com]
- 9. scispace.com [scispace.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Formamide, N-methyl- [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
